Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- (9CI)
Description
The compound "Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- (9CI)" is a benzoic acid derivative featuring a 5-isoxazolylcarbonylamino substituent at position 2 and a methyl group at position 5.
Properties
IUPAC Name |
2-methyl-6-(1,2-oxazole-5-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-2-4-8(10(7)12(16)17)14-11(15)9-5-6-13-18-9/h2-6H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFOSBMQWFXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- typically involves the reaction of 2-amino-6-methylbenzoic acid with 5-isoxazolylcarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid core or the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences between the target compound and related benzoic acid derivatives:
*Estimated formula based on substituent addition to benzoic acid (C₇H₆O₂).
Key Observations:
- Electron Effects: The nitro group in 2-amino-6-methyl-3-nitro-benzoic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to the target compound’s isoxazole substituent, which has mixed electronic effects .
- Hydrogen Bonding : The amide linkage in the target compound and naptalam facilitates hydrogen bonding, critical for molecular recognition and crystal packing (as discussed in ). Isoxazole’s nitrogen and oxygen atoms may further enhance this capacity .
- Steric Hindrance: Bulky substituents like the naphthyl group in naptalam or the tert-butyl hydrazide in methoxyfenozide reduce solubility in polar solvents, whereas the methyl group in the target compound offers minimal steric interference .
Functional and Application Insights
- Agricultural Use: Naptalam (2-[(1-naphthalenylamino)carbonyl]benzoic acid) is a herbicide, leveraging its aromatic bulk for plant growth regulation .
- Pharmaceutical Potential: Isoxazole rings are prevalent in drug design due to their metabolic stability. The amide linkage in the target compound may mimic peptide bonds, enabling interactions with biological targets .
- Crystallography : Hydrogen-bonding patterns in benzoic acid derivatives (e.g., amides, nitro groups) influence crystal packing. Etter’s graph set analysis () could predict the target compound’s solid-state behavior based on its substituents .
Physicochemical Properties (Inferred)
- Solubility : The nitro derivative () likely has lower aqueous solubility than the target compound due to its electron-withdrawing nitro group. Isoxazole’s polarity may improve solubility in organic solvents.
- Stability: The tert-butyl hydrazide in methoxyfenozide enhances hydrolytic stability , whereas the target compound’s amide linkage may be susceptible to enzymatic cleavage.
Biological Activity
Benzoic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- (9CI) (CAS No. 696642-44-1) is particularly noteworthy for its potential applications in drug development. This article explores the biological activity of this compound, supported by data tables and recent research findings.
- Molecular Formula : C12H10N2O4
- Molecular Weight : 234.22 g/mol
- Structural Features : The compound features a benzoic acid core with an isoxazole moiety that is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzoic acid derivatives, including:
- Antimicrobial Activity : Several derivatives have shown significant antibacterial and antifungal properties.
- Antiproliferative Effects : Research indicates potential in inhibiting cancer cell growth.
- Enzyme Inhibition : Some compounds exhibit inhibitory effects on specific enzymes, which can be leveraged for therapeutic purposes.
Antimicrobial Activity
A study evaluating the antimicrobial effects of benzoic acid derivatives demonstrated that compounds similar to benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- possess notable activity against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | C. albicans | 12 |
Antiproliferative Effects
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound exhibits significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 8 |
These results suggest that the compound may induce apoptosis or inhibit cell cycle progression.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain proteases linked to cancer metastasis.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Cathepsin B | 70 |
| Cathepsin L | 65 |
Case Studies
- Study on Proteostasis Modulation : A study indicated that benzoic acid derivatives could enhance the proteostasis network in human cells, promoting the activity of proteasomes and lysosomes, which are crucial for protein degradation and cellular homeostasis .
- Antitumor Activity Assessment : In a recent investigation, benzoic acid derivatives were tested against various cancer cell lines, revealing that certain modifications on the benzoic acid structure significantly improved their cytotoxicity against tumor cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzoic acid derivatives with isoxazole and amino substituents, such as 2-[(5-isoxazolylcarbonyl)amino]-6-methylbenzoic acid?
- Methodological Answer : A typical approach involves coupling substituted benzoic acids with isoxazole-containing reagents. For example:
- Step 1 : Introduce the methyl group at position 6 via Friedel-Crafts alkylation of a benzoic acid precursor using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2 : Protect the carboxylic acid group to avoid side reactions during subsequent steps.
- Step 3 : React the amino group at position 2 with 5-isoxazolylcarbonyl chloride under Schotten-Baumann conditions to form the amide bond .
- Validation : Confirm regioselectivity using HPLC and ¹H-NMR to verify substituent positions .
Q. How can researchers distinguish between structural isomers of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H-NMR : Compare coupling constants and chemical shifts for the isoxazole ring protons (typically δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm). Overlapping signals may require 2D-COSY or NOESY for resolution .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1550–1600 cm⁻¹) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) help confirm the backbone structure .
Advanced Research Questions
Q. What experimental strategies address low yields in the final amidation step of this compound?
- Methodological Answer : Low yields often arise from steric hindrance at position 2 or competing side reactions. Solutions include:
- Catalytic Optimization : Use coupling agents like HATU or EDCI with DMAP to enhance reaction efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility, while lower temperatures reduce decomposition .
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and adjust conditions dynamically .
Q. How can conflicting data from X-ray crystallography and computational modeling of this compound’s conformation be resolved?
- Methodological Answer : Discrepancies may stem from crystal packing effects vs. gas-phase calculations.
- Experimental : Collect multiple crystal structures under varying conditions (e.g., solvents, temperatures) to assess conformational flexibility .
- Computational : Perform DFT calculations with implicit solvation models (e.g., PCM) to mimic the experimental environment .
- Validation : Compare torsional angles and hydrogen-bonding networks between experimental and simulated data .
Q. What mechanisms explain the biological activity of this compound in pesticidal or pharmaceutical contexts?
- Methodological Answer : The isoxazole and amide moieties likely interact with target enzymes or receptors.
- Enzyme Inhibition Assays : Test against acetylcholinesterase (for pesticidal activity) or kinase targets (for anticancer applications) using fluorometric assays .
- Molecular Docking : Model interactions with active sites (e.g., hydrogen bonding with the amide group) using software like AutoDock .
- SAR Studies : Modify substituents (e.g., methyl group position) to correlate structural changes with activity trends .
Data Contradiction & Validation
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Apparent contradictions may arise from polymorphic forms or protonation states.
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects .
- Polymorph Screening : Use XRD and DSC to identify crystalline forms with distinct solubilities .
- Reference Standards : Compare results with structurally similar 9CI-indexed compounds (e.g., benzoic acid derivatives with isoxazole groups) .
Safety & Handling
Q. What precautions are critical when handling this compound’s intermediates (e.g., isoxazolylcarbonyl chloride)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
